molecular formula C17H17NO3S B2839027 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034270-98-7

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2839027
CAS No.: 2034270-98-7
M. Wt: 315.39
InChI Key: HIMGCUIYGOQWGF-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a dimethylfuran carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . The resulting benzo[b]thiophene derivative is then subjected to further functionalization to introduce the hydroxyethyl group and the dimethylfuran carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzo[b]thiophene moiety can be reduced under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while substitution on the furan ring could introduce various functional groups.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the furan carboxamide structure could contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of a benzo[b]thiophene moiety with a hydroxyethyl group and a dimethylfuran carboxamide structure. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-10-7-13(11(2)21-10)17(20)18-8-15(19)14-9-22-16-6-4-3-5-12(14)16/h3-7,9,15,19H,8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMGCUIYGOQWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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